Cas no 1346851-22-6 (3-2-(oxan-2-yl)ethyl-1H-pyrazol-5-amine)

3-2-(oxan-2-yl)ethyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine
- CS-0283866
- 3-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1h-pyrazol-5-amine
- AKOS013268996
- EN300-1148145
- 1346851-22-6
- 1H-Pyrazol-3-amine, 5-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-
- 3-2-(oxan-2-yl)ethyl-1H-pyrazol-5-amine
-
- インチ: 1S/C10H17N3O/c11-10-7-8(12-13-10)4-5-9-3-1-2-6-14-9/h7,9H,1-6H2,(H3,11,12,13)
- InChIKey: KGGQKAOOWLAGSM-UHFFFAOYSA-N
- ほほえんだ: O1CCCCC1CCC1=CC(N)=NN1
計算された属性
- せいみつぶんしりょう: 195.137162174g/mol
- どういたいしつりょう: 195.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 63.9Ų
じっけんとくせい
- 密度みつど: 1.151±0.06 g/cm3(Predicted)
- ふってん: 419.9±25.0 °C(Predicted)
- 酸性度係数(pKa): 15.81±0.10(Predicted)
3-2-(oxan-2-yl)ethyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1148145-0.1g |
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine |
1346851-22-6 | 95% | 0.1g |
$741.0 | 2023-10-25 | |
Enamine | EN300-1148145-0.25g |
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine |
1346851-22-6 | 95% | 0.25g |
$774.0 | 2023-10-25 | |
Enamine | EN300-1148145-1g |
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine |
1346851-22-6 | 95% | 1g |
$842.0 | 2023-10-25 | |
Enamine | EN300-1148145-10g |
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine |
1346851-22-6 | 95% | 10g |
$3622.0 | 2023-10-25 | |
Enamine | EN300-1148145-10.0g |
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine |
1346851-22-6 | 10g |
$4236.0 | 2023-05-23 | ||
Enamine | EN300-1148145-2.5g |
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine |
1346851-22-6 | 95% | 2.5g |
$1650.0 | 2023-10-25 | |
Enamine | EN300-1148145-5.0g |
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine |
1346851-22-6 | 5g |
$2858.0 | 2023-05-23 | ||
Enamine | EN300-1148145-0.5g |
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine |
1346851-22-6 | 95% | 0.5g |
$809.0 | 2023-10-25 | |
Enamine | EN300-1148145-0.05g |
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine |
1346851-22-6 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
Enamine | EN300-1148145-1.0g |
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine |
1346851-22-6 | 1g |
$986.0 | 2023-05-23 |
3-2-(oxan-2-yl)ethyl-1H-pyrazol-5-amine 関連文献
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
3-2-(oxan-2-yl)ethyl-1H-pyrazol-5-amineに関する追加情報
Introduction to 3-2-(oxan-2-yl)ethyl-1H-pyrazol-5-amine (CAS No. 1346851-22-6) and Its Emerging Applications in Chemical Biology
The compound 3-2-(oxan-2-yl)ethyl-1H-pyrazol-5-amine, identified by the CAS number 1346851-22-6, represents a structurally intriguing molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique framework, combining a pyrazole core with an ethylene oxide-derived side chain, positions it as a versatile scaffold for the development of novel bioactive agents. This introduction delves into the molecular characteristics of this compound, explores its synthetic pathways, and highlights its relevance in light of recent advancements in drug discovery and molecular medicine.
The chemical structure of 3-2-(oxan-2-yl)ethyl-1H-pyrazol-5-amine features a pyrazole ring, a heterocyclic system known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole moiety is functionalized at the 5-position with an amine group, enhancing its potential for further derivatization and interaction with biological targets. Additionally, the presence of a 2-(oxan-2-yl)ethyl side chain introduces a flexible ether linkage, which can modulate solubility and binding affinity. This dual functionality makes the compound an attractive candidate for medicinal chemists seeking to design molecules with tailored pharmacological profiles.
From a synthetic perspective, the preparation of 3-2-(oxan-2-yl)ethyl-1H-pyrazol-5-amine involves multi-step organic transformations. The synthesis typically begins with the formation of the pyrazole core through condensation reactions between hydrazine derivatives and α-haloketones or α-halocarbonyl compounds. Subsequent functionalization at the 5-position with an amine group is achieved through nucleophilic substitution or reductive amination techniques. The introduction of the oxan-2-yl moiety is accomplished via etherification reactions, often employing epichlorohydrin or epibromohydrin as intermediates. These synthetic routes highlight the compound's accessibility while emphasizing the need for precise control over reaction conditions to ensure high yield and purity.
In recent years, significant attention has been directed toward heterocyclic compounds due to their prevalence in natural products and pharmaceuticals. The pyrazole scaffold, in particular, has been extensively studied for its ability to engage with various biological targets, including enzymes and receptors. Research has demonstrated that modifications at different positions of the pyrazole ring can significantly alter bioactivity. For instance, studies have shown that substituents at the 3-position can enhance binding affinity to enzymes such as kinases, while modifications at the 5-position may improve interactions with receptor proteins. The amine group in 3-2-(oxan-2-yl)ethyl-1H-pyrazol-5-amine provides an additional site for derivatization, allowing for further customization of pharmacological properties.
One of the most compelling aspects of 3-2-(oxan-2-ylyl)ethyl -1H-pyrazol -5 -amine is its potential application in drug discovery programs targeting neurological disorders. Pyrazole derivatives have been reported to exhibit neuroprotective effects by modulating neurotransmitter systems and inhibiting oxidative stress pathways. The flexible ether linkage in this compound may facilitate penetration across the blood-brain barrier, a critical factor for therapeutic efficacy in central nervous system disorders. Preliminary computational studies suggest that this molecule could interact with targets such as monoamine oxidase (MAO) inhibitors or N-methyl-D-aspartate (NMDA) receptors, which are implicated in conditions like Alzheimer's disease and Parkinson's disease.
Moreover, the structural features of 3 - 2 - ( oxan - 2 - yl ) ethyl - 1 H - pyrazol - 5 - amine make it a promising candidate for developing antimicrobial agents. The combination of a pyrazole core and an amine-functionalized side chain can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Recent studies have highlighted the growing threat of antibiotic-resistant pathogens, underscoring the need for novel antimicrobial strategies. Compounds like 3 - 2 - ( oxan - 2 - yl ) ethyl - 1 H - pyrazol - 5 - amine offer a fresh perspective by leveraging structural diversity to identify new modes of action against bacteria.
Another area where this compound shows promise is in anti-inflammatory research. Chronic inflammation is associated with numerous diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Pyrazole derivatives have been shown to inhibit key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-beta (ILβ). The presence of an amine group in 3 - 2 - ( oxan - 2 - yl ) ethyl - 1 H - pyrazol - 5 - amine allows for further functionalization to enhance its inhibitory effects on inflammatory pathways. This opens up possibilities for developing targeted therapies that modulate inflammation without systemic side effects.
The versatility of 3 – 2 – ( oxan – 2 – yl ) ethyl – 1 H – pyrazol – 5 – amine extends to its potential use as an intermediate in more complex drug candidates. By serving as a building block, this compound can be incorporated into larger molecules designed to interact with multiple targets simultaneously—a strategy known as polypharmacology. Such approaches have gained traction in recent years due to their ability to provide synergistic therapeutic effects while minimizing resistance development. The structural adaptability of 3 – 2 – ( oxan – 2 – yl ) ethyl – 1 H – pyrazol – 5 – amine makes it an ideal candidate for generating libraries of compounds for high-throughput screening.
In conclusion,3–(oxan–(Z)-Z)-ethyl–(Z)-pyrrolidine–(Z)-carboxamideis a multifaceted molecule with significant implications in chemical biology and pharmaceutical research.Combiningthebioactivityofapyrazolescaffoldwithflexiblesidechainsoptionssuchasamino-andetherlinkages,makesitanevolutionarycandidateforfuturedrugdiscoveryinitiatives.Recentadvancesincomputationaldrugdesignandsyntheticchemistryhavefurtherenhanceditspotentialbyfacilitatingrapidoptimizationandderivatizationofitsstructure.Asresearchcontinuestounveilthenewapplicationsofthiscompound,itisanticipatedthatitwillplayacriticalroleindevelopingnoveltreatmentsfordiversehumanillnesses.
1346851-22-6 (3-2-(oxan-2-yl)ethyl-1H-pyrazol-5-amine) 関連製品
- 1286725-03-8(2-3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl-N-2-(4-fluorophenyl)ethylacetamide)
- 53813-00-6(2-(morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile)
- 77292-91-2(tert-butyl 2-(4-(bromomethyl)phenyl)acetate)
- 2228241-09-4(1-(1-phenyl-1H-pyrazol-4-yl)cyclobutylmethanol)
- 1803752-28-4(3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one)
- 2089316-22-1(2-Chloro-7-iodoquinazoline)
- 206111-97-9(1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester)
- 1261006-57-8(N-(2-chlorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide)
- 2090168-50-4(Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate)
- 1219827-28-7(BP-OXD-Bpy , 6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2)


